REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Cl:10][C:11]([Cl:16])([Cl:15])C(O)=O.[Na+].ClC(Cl)(Cl)C([O-])=O.O>CN(C)C=O>[Cl:10][C:11]([Cl:16])([Cl:15])[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=1)[OH:7] |f:2.3|
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
Trichloro acetic acid sodium salt
|
Quantity
|
71.5 g
|
Type
|
reactant
|
Smiles
|
[Na+].ClC(C(=O)[O-])(Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
32.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 30-35° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Occasionally cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 30° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate (600 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(O)C1=CC=C(C=C1)Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |